molecular formula C19H24N4O5S B2767498 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 899995-10-9

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2767498
CAS No.: 899995-10-9
M. Wt: 420.48
InChI Key: CZXROKTTZQHIFK-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Oxidation to Form the Dioxide: The thieno[3,4-c]pyrazole core is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxide functionality.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and 4-methoxybenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to modify the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can be used to modify the oxalamide moiety or reduce the dioxide functionality.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thieno[3,4-c]pyrazole core is known to exhibit various biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide: Lacks the dioxide functionality.

    N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide: Contains a methyl group instead of a methoxy group.

Uniqueness

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of both the dioxide functionality and the methoxybenzyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-19(2,3)23-16(14-10-29(26,27)11-15(14)22-23)21-18(25)17(24)20-9-12-5-7-13(28-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXROKTTZQHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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